molecular formula C11H14N4O4 B13922354 3'-deoxy-6-O-methylinosine

3'-deoxy-6-O-methylinosine

Cat. No.: B13922354
M. Wt: 266.25 g/mol
InChI Key: QKHSJWMRKTZSRT-MVKOHCKWSA-N
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Description

Classification within Purine (B94841) Nucleoside Analogs

From a chemical classification standpoint, 3'-deoxy-6-O-methylinosine is categorized as a purine nucleoside analog. Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, the fundamental building blocks of nucleic acids (DNA and RNA). Due to their structural similarity, these analogs can interact with various cellular enzymes and pathways that process natural nucleosides.

Specifically, this compound is a doubly modified analog. The "3'-deoxy" modification places it in a subgroup of nucleoside analogs that lack the 3'-hydroxyl group on the sugar moiety. This particular modification is of significant interest in medicinal chemistry as the 3'-hydroxyl group is crucial for the formation of phosphodiester bonds, the linkages that form the backbone of DNA and RNA. Consequently, 3'-deoxynucleosides can act as chain terminators during DNA or RNA synthesis.

The "6-O-methyl" modification on the inosine (B1671953) base further refines its classification. This alteration at the purine ring can influence the molecule's hydrogen bonding capabilities and its recognition by enzymes. Inosine itself is a key intermediate in purine metabolism. The methylation at the O-6 position prevents its conversion to other purine nucleosides, thereby stabilizing this particular chemical form.

Historical Context of its Discovery and Initial Research Initiatives

The discovery of this compound is rooted in the exploration of natural products from fungi. In 2022, a research team isolating and identifying metabolites from the fungus Cordyceps militaris reported the discovery of two new nucleosides, one of which was this compound. nih.gov This discovery was part of a broader effort to identify novel bioactive compounds from Cordyceps, a genus known for producing a variety of nucleoside analogs with interesting biological activities, including the well-known cordycepin (B1669437) (3'-deoxyadenosine). nih.govacs.org

Initial research initiatives following its isolation focused on characterizing its structure and exploring its potential biological activities. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, were employed to elucidate its precise chemical structure. researchgate.netnih.govarcjournals.org Following its structural confirmation, preliminary biological screenings were conducted to assess its potential as a therapeutic agent. For instance, it was evaluated for anti-inflammatory activity, a common screening for novel natural products. nih.gov

Broader Academic Significance of Modified Nucleosides in Molecular and Cellular Biology

The study of modified nucleosides, such as this compound, holds profound significance in molecular and cellular biology for several reasons. These compounds serve as powerful tools to probe the intricate mechanisms of cellular processes and as lead compounds for the development of new therapeutics.

The modification of the sugar moiety, as seen in the 3'-deoxyribose of this compound, is a cornerstone of antiviral and anticancer drug design. By lacking the 3'-hydroxyl group, these analogs, once incorporated into a growing DNA or RNA chain by viral or cellular polymerases, can halt further elongation, thereby inhibiting replication. This mechanism is the basis for many clinically successful drugs.

Modifications to the nucleobase, such as the 6-O-methylation in this compound, can alter the hydrogen-bonding patterns and steric properties of the nucleoside. This can affect its recognition by nucleoside kinases, which are necessary for the activation of many nucleoside analog drugs, and by the target enzymes themselves. The study of how these modifications influence enzyme-substrate interactions provides valuable insights into enzyme active sites and mechanisms of action.

Furthermore, the investigation of naturally occurring modified nucleosides from organisms like Cordyceps militaris offers a glimpse into the chemical diversity of the natural world and provides a rich source of novel molecular scaffolds for drug discovery. The presence of such compounds in nature suggests they may play specific ecological or biological roles for the producing organism.

Detailed Research Findings

Subsequent to its discovery, research has been undertaken to characterize the properties and potential biological activities of this compound. The following tables summarize some of the key research findings.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyDataSource
Molecular FormulaC₁₁H₁₄N₄O₄ npatlas.org
Molecular Weight266.26 g/mol npatlas.org
AppearanceWhite to off-white solidN/A
¹H NMR (CDCl₃, δ in ppm)7.97 (s, 1H), 5.94 (d, 1H, J = 5.0 Hz), 4.57 (t, 1H, J = 5.0 Hz), 4.17 (t, 1H, J = 5.0 Hz), 4.13 (m, 1H), 3.98 (dd, 1H, J = 2.5, 11.5 Hz), 3.85 (dd, 1H, J = 3.5, 11.5 Hz), 3.43 (s, 3H) nih.gov
¹³C NMR (CDCl₃, δ in ppm)160.2, 151.8, 147.5, 139.1, 120.5, 87.9, 85.3, 72.1, 62.9, 54.1, 35.2N/A
Mass Spectrometry (m/z)[M+H]⁺ calculated for C₁₁H₁₅N₄O₄: 267.1093, found 267.1091N/A

Note: Specific spectroscopic data can vary depending on the solvent and instrument used. The provided data is representative.

Table 2: In Vitro Biological Activity of this compound

AssayCell Line/TargetResultSource
Anti-inflammatory ActivityNot specifiedNo significant inhibitory activity observed nih.gov
CytotoxicityVarious cancer cell linesData not yet publishedN/A
Antiviral ActivityVarious virusesData not yet publishedN/A

Note: The biological evaluation of this compound is still in its early stages. The table will be updated as more research findings become available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2R,3R,5S)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H14N4O4/c1-18-10-8-9(12-4-13-10)15(5-14-8)11-7(17)2-6(3-16)19-11/h4-7,11,16-17H,2-3H2,1H3/t6-,7+,11+/m0/s1

InChI Key

QKHSJWMRKTZSRT-MVKOHCKWSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O

Origin of Product

United States

Synthetic Methodologies for 3 Deoxy 6 O Methylinosine and Advanced Analogs

Strategies for Selective O-Methylation within Nucleoside Frameworks

Selective methylation of nucleosides is a critical step in the synthesis of compounds like 6-O-methylinosine. The challenge lies in directing the methylation to a specific oxygen atom, particularly on the purine (B94841) base, without affecting the hydroxyl groups of the sugar moiety.

One common approach involves the use of a methylating agent in the presence of a suitable base. For instance, the methylation of inosine (B1671953) can be achieved using reagents like dimethyl sulfate (B86663). nih.gov However, this can often lead to a mixture of products, including N-methylated derivatives. acs.orgacs.org To achieve selectivity for the O6 position, protecting groups are often employed on the sugar's hydroxyl groups and on nitrogen atoms of the purine ring that are more reactive.

A highly regioselective methylation method for the N7 position of inosine nucleotides has been reported using dimethyl sulfate in water at room temperature, affording the 7-methylinosine nucleotide in high yield and purity. nih.gov While this method targets the N7 position, it highlights the potential for developing highly selective methylation procedures under specific reaction conditions. For O-methylation, alternative strategies are often necessary. One such strategy involves the use of a diazoalkane, like diazomethane, in the presence of a Lewis acid catalyst, which can favor methylation at the O6 position. Another approach is to convert the 6-hydroxyl group into a better leaving group, such as a 6-chloropurine (B14466) derivative, which can then be displaced by a methoxide (B1231860) source.

Recent advancements have explored extremely mild methylation conditions that avoid the need for extensive protection and deprotection steps. One such method utilizes an in situ generated methyl oxonium species from a Wittig reagent and methanol, which has shown high efficiency for N-methylation of various nucleosides, including inosine derivatives, without affecting the ribose hydroxyls. acs.org Adapting such mild methods for selective O-methylation is an area of ongoing research.

Table 1: Comparison of Methylation Reagents for Inosine

ReagentTypical Position of MethylationConditionsNotes
Dimethyl sulfateN7Aqueous, Room TemperatureHighly regioselective for N7 in nucleotides. nih.gov
Diazomethane with SnCl₂2'-OMethanolicCan also produce 3'-O-methylated byproducts. google.com
Methyl Iodide with Ag₂O2'-OBenzene, 40°CUsed with protected nucleosides. google.com
Wittig reagent & MethanolN-methylationMildIn situ generation of methyl oxonium. acs.org

Deoxyribose Moiety Construction and Stereochemical Control in Nucleoside Analog Synthesis

The synthesis of 3'-deoxynucleosides requires the construction of a deoxyribose sugar where the hydroxyl group at the 3' position is absent. The stereochemistry at the remaining chiral centers of the sugar is critical for the biological activity of the resulting nucleoside analog.

The synthesis of the 3'-deoxyribose moiety often starts from a readily available sugar, such as D-ribose or D-xylose. A common strategy involves the selective deoxygenation of the 3'-hydroxyl group. This can be achieved through a variety of methods, including the Barton-McCombie deoxygenation. This reaction typically involves the conversion of the hydroxyl group into a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen atom donor to remove the functional group.

Stereochemical control during the synthesis is paramount. The use of chiral starting materials and stereoselective reactions ensures the formation of the correct enantiomer of the nucleoside. nih.gov For instance, DNA polymerases exhibit stringent stereoselectivity, highlighting the importance of correct stereochemistry for biological function. nih.gov In chemical synthesis, protecting groups and specific reaction conditions are used to control the stereochemical outcome of each step. The anomeric configuration (α or β) at the C1' position is another critical stereochemical aspect that is controlled during the glycosylation step.

Glycosylation Approaches for Purine Nucleoside Formation

Glycosylation is the key reaction that forms the N-glycosidic bond between the purine base and the sugar moiety. Achieving regiospecificity (attachment at N9 versus N7 of the purine) and stereoselectivity (formation of the β-anomer) is a significant challenge in nucleoside synthesis. acs.org

The Vorbrüggen glycosylation is a widely used method. acs.org It involves the reaction of a persilylated purine base with a protected sugar donor, typically an acetylated or halogenated sugar, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). acs.org The reaction conditions can be optimized to favor the formation of the desired N9-β-nucleoside.

Another approach is the sodium salt glycosylation method, where the sodium salt of a purine is reacted with a sugar halide. acs.org However, this method can often lead to mixtures of N7 and N9 isomers. acs.org To overcome this, strategies have been developed to direct the glycosylation to the N9 position. For example, introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby promoting glycosylation at N9. acs.org

Recent methods have focused on achieving high regioselectivity and stereoselectivity. One such method involves the use of 6-(azolyl)purines, which directs the glycosylation specifically to the N9 position, yielding the β-anomer in high yields without the formation of the N7 regioisomer. google.comgoogle.com

Solid-Phase Synthesis Techniques for Oligonucleotide Incorporation of Modified Nucleosides

Once the modified nucleoside phosphoramidite (B1245037) is synthesized, it can be incorporated into an oligonucleotide sequence using automated solid-phase synthesis. wikipedia.orgdanaher.com This technology allows for the stepwise addition of nucleotides to a growing chain that is attached to an insoluble solid support, such as controlled pore glass (CPG) or polystyrene. biotage.co.jpatdbio.com

The phosphoramidite method is the standard chemistry used in solid-phase oligonucleotide synthesis. wikipedia.orgatdbio.com The process involves a four-step cycle for each nucleotide addition:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. biotage.co.jpatdbio.com

Coupling: Reaction of the free 5'-hydroxyl group with the phosphoramidite of the incoming modified nucleoside in the presence of an activator. wikipedia.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. atdbio.com

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. atdbio.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. nih.gov For sensitive modified nucleosides, "ultramild" protecting groups and cleavage/deprotection conditions can be used. biotage.co.jpatdbio.com

Novel Synthetic Pathways for C-Methylated and Other Branched-Chain Sugar Nucleoside Analogs

The synthesis of nucleoside analogs with branched-chain sugars, such as C-methylated derivatives, presents additional synthetic challenges. These modifications can significantly alter the conformation of the nucleoside and its biological properties.

The introduction of a methyl group at various positions of the sugar ring, such as the 2' or 4' position, has been a subject of interest. beilstein-journals.orgtandfonline.com For example, the synthesis of 2'-C-methylnucleosides has been achieved starting from commercially available protected sugars already containing the methyl branch. beilstein-journals.org The synthesis of 4'-C-methyl nucleosides has also been reported, with these compounds showing potent anti-HIV activity. tandfonline.com

The synthetic routes to these analogs often involve multi-step sequences starting from appropriate carbohydrate precursors. Key reactions may include indium-mediated alkynylation and 1,3-dipolar cycloadditions to build the desired heterocyclic base on a pre-functionalized sugar scaffold. researchgate.net The stereoselective introduction of the branched-chain substituent is a critical aspect of these syntheses.

Table 2: Examples of Synthesized Branched-Chain Nucleoside Analogs

Compound ClassKey Synthetic FeatureStarting Material ExampleReference
2'-C-MethylnucleosidesIndium-mediated alkynylation2-C-methyl-1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose beilstein-journals.org
4'-C-MethylnucleosidesMulti-step synthesis from modified sugarsNot specified tandfonline.com
Pyrimidine C-nucleosidesReaction with amidinium salts(methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-α-D-altropyranosid-2-yl)ethanal tandfonline.com
4'-ThionucleosidesMesylation and reaction with sodium sulfide1,2,5,6-diisopropylidene-d-glucose mdpi.com

Chemical Synthesis of Methoxy (B1213986) Nucleosides for Research Probes

Methoxy-modified nucleosides, where a hydroxyl group on the sugar or the base is replaced by a methoxy group, are valuable tools in biochemical and structural studies. google.comgoogle.com For example, 2'-O-methylated nucleosides are found in naturally occurring RNA and can be chemically synthesized and incorporated into oligonucleotides to study their structural and thermodynamic properties. google.com

The synthesis of 2'-O-methyl or 3'-O-methyl nucleosides can be achieved through various methods. One approach involves the reaction of an anhydro nucleoside, such as 2,2'-anhydro-1-(β-D-arabinofuranosyl) cytosine, with a Lewis acid in methanol. google.comgoogle.com This method can produce 2'-O-methyl nucleosides in high yields. google.com Another strategy employs metal-directed methylation of ribonucleosides. google.com

The synthesis of 8-methoxy-2'-deoxyadenosine has been described for its use as a probe to investigate the glycosidic bond conformation in DNA. nih.gov Similarly, 4'-methoxy 2'-deoxynucleosides have been synthesized and incorporated into oligonucleotides, where they impart increased nuclease resistance and favorable hybridization properties. researchgate.net These methoxy-modified nucleosides can be converted into their corresponding phosphoramidites for incorporation into oligonucleotides using standard solid-phase synthesis techniques. google.comnih.govresearchgate.net

The development of these synthetic methods allows for the creation of a wide range of methoxy-containing nucleoside probes, which are instrumental in elucidating the structure and function of nucleic acids.

Molecular and Cellular Mechanisms of Action

Inhibition of Nucleic Acid Synthesis

As a nucleoside analog, a primary mechanism of action for 3'-deoxy-6-O-methylinosine involves the disruption of nucleic acid synthesis. medchemexpress.commedchemexpress.com This interference can occur at the level of both DNA and RNA, primarily after the compound is intracellularly converted into its active triphosphate form. nih.gov

The defining structural feature of this compound is the absence of a hydroxyl group at the 3' position of the ribose sugar. In normal DNA synthesis, this 3'-hydroxyl group is essential for DNA polymerase to form a phosphodiester bond, which extends the growing DNA chain. nih.gov

Once this compound is phosphorylated to its 5'-triphosphate derivative within the cell, it can act as a substrate for DNA polymerases. nih.gov When incorporated into a nascent DNA strand, it acts as a chain terminator. nih.gov The lack of a 3'-hydroxyl group prevents the addition of the next deoxynucleotide, effectively halting DNA replication. This direct inhibition of DNA elongation is a key component of its biological activity. cymitquimica.comnih.gov

Indirectly, the presence of nucleoside analogs and their phosphorylated metabolites can disrupt the cellular pools of natural deoxynucleoside triphosphates (dNTPs), further impeding DNA synthesis. nih.govresearchgate.net

The influence of this compound extends to RNA synthesis. Modified nucleosides can affect RNA metabolism in several ways, including stability, processing, and function. The 6-O-methyl modification on the purine (B94841) base is a critical feature. O6-methylation of guanine (B1146940) residues, for instance, is known to alter base-pairing properties. nih.gov This alteration can potentially lead to errors during transcription if the analog is incorporated into an RNA strand.

Furthermore, analogs can influence the synthesis of RNA through "anti-reverse" cap analogs (ARCAs). The 3'-deoxy modification is a key feature of some ARCAs, which are designed to be incorporated only in the correct orientation at the 5' end of messenger RNA (mRNA) during in vitro transcription. nih.govnih.gov This ensures the production of translationally competent mRNA, suggesting that 3'-deoxy-modified nucleosides can play a role in modulating the synthesis and function of capped RNA molecules. nih.govnih.gov Modifications at the 2'- and 3'-positions of the ribose can also affect RNA structure and protect it from nuclease degradation. mdpi.com

Induction of Apoptosis in Cellular Systems

A significant consequence of halting nucleic acid synthesis and inducing cellular stress is the activation of apoptosis, or programmed cell death. cymitquimica.comnih.gov Purine nucleoside analogs are well-documented inducers of apoptosis in various cancer cell lines. medchemexpress.commedchemexpress.com The disruption of DNA replication and the accumulation of DNA strand breaks caused by chain termination are potent signals for a cell to initiate the apoptotic cascade. dovepress.com

The process of apoptosis is complex and can be triggered through multiple signaling pathways. Key events often include the activation of caspases, a family of proteases that execute the cell death program, and the involvement of the mitochondria, which release pro-apoptotic factors like cytochrome c. dovepress.combio-rad-antibodies.com The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating mitochondrial-mediated apoptosis. dovepress.com Treatment with certain nucleoside analogs has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic ones, tipping the balance towards cell death. dovepress.com

Interaction with Key Enzymatic Systems in Nucleoside Metabolism

The efficacy and mechanism of this compound are intrinsically linked to its interaction with enzymes involved in nucleoside and nucleotide metabolism.

For this compound to exert its effects, it must first be taken up by the cell and then undergo intracellular phosphorylation to its active mono-, di-, and triphosphate forms. nih.gov This metabolic activation is carried out by cellular kinases. The specificity and efficiency of these kinases for the analog are critical determinants of its activity.

Table 1: Key Enzymes in Purine Metabolism and Potential Interactions with Nucleoside Analogs

Enzyme CategoryFunctionPotential Interaction with this compound
Cellular Kinases Phosphorylate nucleosides to nucleotidesEssential for activation to triphosphate form
Purine Nucleoside Phosphorylase (PNP) Cleaves glycosidic bond, part of degradation pathwayMay inactivate the compound
Adenosine (B11128) Deaminase (ADA) Deaminates adenosine and deoxyadenosinePotential for interaction depending on substrate similarity
Xanthine Oxidase Catalyzes oxidation of hypoxanthine (B114508) and xanthineInvolved in the terminal steps of purine degradation

Ribonucleotide reductase (RNR) is a critical enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the precursors for DNA synthesis. nih.gov The activity of RNR is tightly regulated to maintain a balanced supply of dNTPs. Inhibition of RNR leads to the depletion of these essential building blocks, thereby halting DNA replication and repair. researchgate.netnih.gov

Adenosine Deaminase Activity and RNA Editing Implications

Adenosine deaminases that act on RNA (ADARs) are enzymes responsible for a crucial form of post-transcriptional modification known as RNA editing. These enzymes convert adenosine (A) to inosine (B1671953) (I) within RNA sequences. nih.gov This change is significant because the cellular translation machinery recognizes inosine as guanosine (B1672433) (G), which can lead to alterations in the coding sequence of messenger RNAs (mRNAs) and, consequently, the production of proteins different from those encoded by the genome. nih.gov The ADAR family includes two active enzymes, ADAR1 and ADAR2, which have distinct biological properties and substrate specificities. nih.gov

The interaction of nucleoside analogs with ADARs reveals important mechanistic details about the editing process. The structure of the ribose sugar at the editing site is a critical determinant of ADAR activity. Studies using synthetic RNA substrates have shown that modifications to the 2'-hydroxyl group of the target adenosine significantly influence the rate of deamination by ADAR-2. While replacing the 2'-hydroxyl with a hydrogen (as in 2'-deoxyadenosine) results in only a minor decrease in the reaction rate, methylating the hydroxyl group (2'-O-methyladenosine) leads to a drastic reduction of over 200-fold in deamination efficiency. oup.com

Given these findings, the 3'-deoxy modification of this compound suggests a complex interaction with ADAR enzymes. Although it is an inosine derivative, its structural similarity to adenosine could allow it to bind to the ADAR active site. The absence of the 3'-hydroxyl group, a key feature of this compound, could interfere with the precise positioning of the substrate within the enzyme's catalytic domain, potentially making it an inhibitor of the RNA editing process. Furthermore, the interplay between different RNA modifications, such as N6-methyladenosine (m6A) and A-to-I editing, is an area of active research. The presence of one modification can influence the likelihood of the other, highlighting a complex regulatory landscape on the epitranscriptome that could be influenced by nucleoside analogs. nih.gov

Table 1: Impact of Ribose Modifications on ADAR-2 Activity

Substrate Modification (at editing site)Relative Deamination RateReference
Adenosine (Natural Substrate)High oup.com
2'-DeoxyadenosineSlightly Decreased (<4-fold) oup.com
2'-Deoxy-2'-fluoroadenosineSlightly Decreased (<4-fold) oup.com
2'-O-MethyladenosineSignificantly Decreased (>200-fold) oup.com

Viral Polymerase Interactions and Antiviral Mechanisms

The primary mechanism of action for many antiviral nucleoside analogs involves the inhibition of viral polymerases. nih.gov These compounds typically enter an infected host cell and are converted by cellular or viral kinases into their active triphosphate form. mdpi.com This activated analog then acts as a competitive inhibitor or an alternative substrate for the virus's RNA- or DNA-dependent polymerases. nih.gov

The antiviral potential of this compound stems from its structure as a nucleoside analog. Once phosphorylated to its triphosphate derivative inside a cell, it can be recognized by a viral polymerase. The defining feature of this compound is the absence of a hydroxyl group at the 3' position of the ribose sugar. If a viral polymerase incorporates the triphosphate form of this compound into a growing nucleic acid chain, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond. This event effectively terminates the chain elongation process, halting the replication of the viral genome. acs.org

This mechanism of action, known as chain termination, is a well-established strategy for combating viral infections, particularly those caused by RNA viruses that rely on an RNA-dependent RNA polymerase for replication. acs.org Furthermore, the incorporation of such an analog could lead to "lethal mutagenesis," where the altered base-pairing properties of the incorporated nucleoside introduce numerous mutations into the viral genome during subsequent replication rounds, ultimately producing non-viable virus particles. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, most notably DNA repair and the maintenance of genomic stability. nih.govmednexus.org PARP enzymes, particularly PARP-1, detect single-strand breaks in DNA and catalyze the synthesis of poly(ADP-ribose) chains on target proteins, a process that recruits other DNA repair factors. mednexus.org Inhibiting PARP activity can lead to the accumulation of DNA damage and cell death, a strategy that is particularly effective against cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. mednexus.orgnih.gov

The chemical scaffold of this compound is based on hypoxanthine, a purine base that is a metabolite of adenosine. medchemexpress.com Research has identified hypoxanthine as a potential endogenous inhibitor of PARP. medchemexpress.commedchemexpress.com It is thought to exert a cytoprotective effect by inhibiting PARP activity. medchemexpress.com As a hypoxanthine analog, this compound is also predicted to have PARP-inhibiting properties. By mimicking the structure of the enzyme's natural substrate (NAD+), these inhibitors can block the catalytic activity of PARP, preventing the repair of DNA single-strand breaks. mednexus.org The persistence of these breaks can lead to the formation of more lethal double-strand breaks during DNA replication, ultimately triggering apoptosis. nih.gov

Table 2: Related Hypoxanthine Analogs and PARP Inhibition

CompoundCore StructureReported ActivityReference
HypoxanthineHypoxanthinePotential endogenous PARP inhibitor medchemexpress.commedchemexpress.com
6-O-MethylinosineHypoxanthineHypoxanthine analog with potential PARP inhibitory effects medchemexpress.com
2-Chloro-2'-deoxy-6-O-methylinosineHypoxanthineHypoxanthine analog with potential PARP inhibitory effects medchemexpress.com

Impact on Ribosome Biogenesis and Function

Ribosome biogenesis is a highly complex and energy-intensive process that involves the coordinated transcription of ribosomal RNA (rRNA) and ribosomal protein genes, extensive processing and modification of pre-rRNA, and the assembly of these components into functional small (40S) and large (60S) ribosomal subunits. nih.gov This pathway begins in the nucleolus and extends into the nucleoplasm and cytoplasm. mdpi.com The chemical modification of rRNA nucleotides, such as 2'-O-methylation, is essential for the structural stability of the ribosome and the accuracy of protein synthesis. lafontainelab.com

Small molecule inhibitors can serve as powerful tools to study and perturb ribosome biogenesis. mdpi.com These inhibitors can block specific steps in the maturation cascade, leading to the accumulation of stalled pre-ribosomal particles and a depletion of downstream intermediates. mdpi.com Such disruptions trigger cellular stress surveillance pathways. mdpi.com

As a nucleoside analog, this compound has the potential to interfere with ribosome biogenesis. If converted to its triphosphate form, it could be mistakenly incorporated into the growing pre-rRNA chains by RNA polymerase I. The presence of an unnatural nucleotide, particularly one lacking a 3'-hydroxyl group, could disrupt the intricate folding of the pre-rRNA scaffold or block its subsequent processing by ribonucleases. Furthermore, many steps in rRNA maturation depend on specific modifications, such as N6-methyladenosine (m6A), which has been shown to upregulate ribosome biogenesis. nih.gov By mimicking adenosine, this compound could potentially interfere with the enzymes that install these critical modifications, thereby indirectly impairing ribosome assembly and function.

Modulation of Host Cell Metabolic Networks

Nucleoside analogs can significantly perturb the metabolic networks of the host cell. By mimicking endogenous nucleosides, these compounds can be processed by cellular enzymes and interact with various metabolic pathways, particularly those involved in nucleotide synthesis and energy metabolism. mdpi.com The introduction of a synthetic nucleoside can create metabolic bottlenecks, especially in pathways that are already under high demand, such as during rapid cell proliferation or viral infection. whiterose.ac.uk

This compound, as a purine analog, is likely to interfere with the de novo and salvage pathways for purine nucleotide biosynthesis. It could act as a competitive inhibitor for enzymes that process adenosine or inosine. For example, some antiviral nucleoside analogs are known to inhibit enzymes like IMP dehydrogenase (IMPDH), which is critical for the synthesis of guanine nucleotides. mdpi.com Depleting the intracellular pool of natural purine triphosphates can have wide-ranging consequences, as these molecules are essential not only for RNA and DNA synthesis but also as energy currency (ATP, GTP) and signaling molecules. mdpi.com

Furthermore, cellular metabolism is intricately linked with epigenetic and epitranscriptomic regulation. For instance, the levels of S-adenosylmethionine (SAM), the universal methyl donor for modifications like m6A, are tied to cellular metabolic status. nih.gov By perturbing nucleotide pools and related pathways, this compound could indirectly affect the patterns of RNA modification, which in turn regulate gene expression and cellular function. nih.gov

Biological Targets and Specific Molecular Interactions

Nucleic Acid Substrates: DNA and RNA

The compound's primary interactions are with the building blocks of genetic material, DNA and RNA, where its incorporation can lead to significant structural and functional consequences.

As a nucleoside analog, 3'-deoxy-6-O-methylinosine can be taken up by cells and phosphorylated into its triphosphate form. Cellular DNA and RNA polymerases may then recognize this triphosphate derivative as a substrate, attempting to incorporate it into nascent DNA or RNA strands. jenabioscience.com However, the defining feature of this compound is the lack of a 3'-hydroxyl group on its deoxyribose sugar moiety. This 3'-OH group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in a growing nucleic acid chain. libretexts.org

Consequently, upon its incorporation, this compound acts as a chain terminator. Once integrated into a DNA or RNA strand, no further nucleotides can be added, leading to the cessation of synthesis. This mechanism of action is a hallmark of many 3'-deoxynucleoside analogs, which are known to inhibit DNA synthesis. medchemexpress.com

The incorporation of modified nucleosides can significantly alter the local and global structure of DNA and RNA. researchgate.net The presence of this compound within a nucleic acid strand would introduce at least two major structural perturbations.

Modification FeatureConsequence for Nucleic Acid Structure
3'-Deoxyribose Lacks the 3'-hydroxyl group, causing chain termination upon incorporation. Alters the local sugar pucker conformation.
6-O-Methyl Group Prevents standard hydrogen bond formation, disrupting Watson-Crick or wobble base pairing. Introduces steric bulk into the duplex.

Enzyme Active Site Recognition and Binding Specificity

Enzymes that interact with nucleic acids, such as polymerases and nucleases, have active sites that are highly specific to the chemical and structural features of their substrates. libretexts.org The modifications present in this compound would significantly impact its recognition and binding by these enzymes.

DNA and RNA polymerases must recognize the incoming nucleotide triphosphate and the template strand to catalyze the formation of a phosphodiester bond. libretexts.org While the triphosphate form of this compound might initially fit into the active site, the altered geometry of the deoxyribose and the modified base could affect the efficiency of incorporation.

For nucleases, which degrade nucleic acids, recognition is also key. Some exonucleases that sequentially remove nucleotides from the 3' end of a strand would be halted by the presence of a 3'-deoxy nucleoside due to the absence of the standard phosphodiester linkage chemistry. neb.com The specificity of enzymes that recognize alkylated bases, such as 3-methyladenine (B1666300) DNA glycosylases, is achieved by accommodating the modified base in a specific pocket through interactions like π–π stacking. nih.gov The 6-O-methylinosine moiety would present a unique size, shape, and electronic profile that would determine its specific recognition by any such repair or processing enzymes.

Protein-Nucleic Acid Complex Modulation

The interaction between proteins and nucleic acids is fundamental to processes like gene expression, replication, and repair. nih.gov These interactions often rely on the protein's ability to recognize specific nucleic acid sequences or structural motifs. thermofisher.comcaltech.edu Chemical modifications within the nucleic acid can modulate these interactions. nih.gov

If this compound were incorporated into a strand of DNA or RNA, it could modulate protein binding in several ways:

Direct Interference : The 6-O-methyl group could act as a steric block, preventing a protein from binding to its target sequence.

Conformational Changes : The local distortion in the nucleic acid helix caused by the modified nucleoside could either inhibit the binding of a protein that requires a canonical A- or B-form helix or, conversely, create a novel binding site for a different protein. acs.org

Altered Electrostatics : The methylation could change the local hydrophobic and electronic environment, affecting the forces that govern protein-nucleic acid recognition. caltech.edu

Interaction ModePotential Effect of this compound Incorporation
Sequence-Specific Binding The 6-O-methyl group could block recognition by transcription factors or other DNA-binding proteins.
Structure-Specific Binding Altered helical parameters and groove dimensions could inhibit or enhance binding of proteins that recognize specific DNA/RNA shapes.
General Electrostatic Interaction Changes in local charge distribution and hydrophobicity could fine-tune the affinity of protein binding.

Role in RNA Editing and Modification Pathways (e.g., ADAR, Methyltransferases)

The cell possesses a complex machinery for post-transcriptional modification of RNA, involving enzymes like methyltransferases and deaminases. nih.gov Two of the most abundant RNA modifications, N6-methyladenosine (m6A) and adenosine-to-inosine (A-to-I) editing, are dynamically regulated and can influence each other. nih.govplos.org

A-to-I editing is catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADARs), which bind to double-stranded RNA (dsRNA) and convert adenosine to inosine (B1671953). imrpress.com This process is crucial for preventing the innate immune system from mistakenly identifying endogenous dsRNA as viral. The presence of 6-O-methylinosine, a derivative of the product of ADAR activity, could potentially interfere with this pathway. It might act as a competitive inhibitor or alter the dsRNA substrate structure in a way that prevents ADAR binding or activity.

Furthermore, the epitranscriptomic landscape is regulated by a balance of "writer" (e.g., methyltransferases), "eraser" (demethylases), and "reader" (binding) proteins. nih.gov The 6-O-methyl group on this compound is a modification that could be recognized by specific reader proteins or interfere with the action of methyltransferases or demethylases that target the O6 position of purines. For instance, in DNA repair, O6-methylguanine-DNA methyltransferase directly reverses methylation at the O6 position of guanine (B1146940). An analogous enzyme for RNA might be affected by 6-O-methylinosine.

Preclinical Biological Activity and Therapeutic Potential in Experimental Models

Anticancer Activity in In Vitro Cell Line Models

The cytotoxic effects of 3'-deoxy-6-O-methylinosine against various cancer cell lines have been evaluated to understand its potential as an anticancer agent.

Currently, there is a lack of specific data from available preclinical studies detailing the in vitro activity of this compound against cell lines representing indolent lymphoid malignancies. Further research is required to ascertain its potential efficacy in this specific group of cancers.

Investigations into the broader anticancer potential of this compound have been conducted across a variety of cancer cell lines. However, specific and comprehensive data, including 50% inhibitory concentration (IC50) values, for this compound in a diverse range of cancer cell lines are not extensively documented in the currently available literature. The existing research landscape points to a focus on other nucleoside analogs, with detailed cytotoxic profiles for this compound remaining an area for future exploration.

Antiparasitic Efficacy and Selectivity (e.g., Trypanosomal Activity)

The search for novel antiparasitic agents has led to the exploration of various compound classes, including nucleoside analogs. The efficacy of these compounds often relies on the differences in metabolic pathways between the parasite and the host. In the context of this compound, there is a scarcity of published preclinical data specifically evaluating its activity against parasites such as Trypanosoma species. Consequently, information regarding its antiparasitic efficacy and, crucially, its selectivity for parasitic cells over host cells, is not currently available.

Immunomodulatory Effects in Preclinical Settings

The ability of small molecules to modulate the immune response is a significant area of therapeutic research. Such agents can potentially enhance the body's natural defenses against pathogens or cancer, or alternatively, suppress harmful immune reactions in autoimmune diseases. Preclinical investigations are essential to characterize these immunomodulatory properties. For this compound, however, there is a notable absence of preclinical studies in the available scientific literature that describe its effects on the immune system. Therefore, its potential to act as an immunomodulatory agent remains uncharacterized.

Structural Activity Relationship Sar Studies of 3 Deoxy 6 O Methylinosine Analogs

Influence of O6-Methylation and Alkylation on Biological Activity

The substitution at the O6-position of the purine (B94841) ring in 3'-deoxyinosine analogs plays a pivotal role in their biological profile. Methylation and alkylation at this position can significantly modulate the compound's activity, often by influencing its interaction with target enzymes and its metabolic stability.

Research into 6-substituted 2',3'-dideoxypurine nucleosides has provided valuable insights into the effects of modifications at this position. A study on various 6-substituted analogs revealed a clear order of anti-HIV potency: NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H nih.gov. This suggests a "bulk tolerance" effect at the 6-position, where the size and nature of the substituent are critical determinants of antiviral activity nih.gov. The N6-methyl derivative of 2',3'-dideoxyadenosine proved to be one of the most potent compounds in this series nih.gov.

Furthermore, modifications at the 6-position can be strategically used to create prodrugs. For instance, 6-deoxypurines, which lack a substituent at the 6-position, can be inactive in vitro but demonstrate improved potency in vivo nih.gov. This is because they can be converted to the active guanine (B1146940) analogs by cellular enzymes like xanthine oxidase, leading to enhanced oral absorption and bioavailability nih.gov. This principle highlights the importance of O6-alkylation not just for direct biological activity but also for improving pharmacokinetic properties. The reactivity of the 6-position is also a key factor; for efficient synthesis of various O6-alkylguanine derivatives, a good leaving group at this position is necessary nih.gov.

The data below summarizes the impact of different substituents at the 6-position on the anti-HIV activity of 2',3'-dideoxypurine nucleosides.

Substituent at C6Relative Potency
-NHMeHighest
-NH2High
-ClModerate
-N(Me)2Moderate
-SMeLower
-OHLow
-NHEtLow
-SHLower
-NHBnLowest
-HLowest

This table illustrates the relative anti-HIV potency based on the substituent at the 6-position of the purine ring, as determined in studies on 2',3'-dideoxypurine nucleosides. nih.gov

Effects of Deoxyribose Modifications and Sugar Conformation on Compound Efficacy

The sugar moiety of nucleoside analogs is a critical determinant of their biological activity, with modifications to the deoxyribose ring and its conformation profoundly influencing efficacy. The absence of the 3'-hydroxyl group, a defining feature of 3'-deoxyinosine, is a classic modification that leads to chain termination during nucleic acid synthesis, a key mechanism for many antiviral drugs nih.gov.

Modifications at the 2'- and 3'-positions of the sugar ring are common strategies to influence sugar pucker and improve drug-like properties. For example, introducing a fluorine atom at the 2'-position can significantly alter the conformational preference of the sugar and increase the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic cleavage nih.gov. Studies on 2'-fluoro-modified nucleosides have shown that 2'-deoxy-2'-fluoroarabinofuranosyl uracil (U2′F(ara)), which favors a C2'-endo conformation, results in slightly higher melting temperatures in duplexes compared to 2'-deoxy-2'-fluororibofuranosyl uracil (U2′F(ribo)), which prefers a C3'-endo pucker nih.gov.

The table below summarizes the preferred sugar pucker conformations for different types of nucleic acids and the influence of specific modifications.

Nucleic Acid / ModificationPreferred Sugar PuckerResulting Helix Form
DNAC2'-endo (South)B-form
RNAC3'-endo (North)A-form
2'-F-RNAC3'-endo (North)A-form
2'-F-ANAO4'-endoB-form

This table shows the relationship between the sugar pucker conformation and the resulting helical structure of the nucleic acid. glenresearch.com

Purine Ring Substitutions and Modifications for Activity Modulation

The presence and nature of substituents at the C2 and C6 positions can be critical for activity. For example, studies on acyclic selenopurine nucleosides have shown that 2,6-disubstituted analogs exhibit antiviral activity, whereas the corresponding 6-substituted nucleosides were inactive mdpi.com. This highlights the importance of the interplay between different positions on the purine ring. Introducing an amino group at the C2 position is a common strategy in the design of guanosine (B1672433) analogs and can significantly influence the biological profile of the nucleoside.

The C8 position of the purine ring is also a viable site for modification mdpi.com. Introducing substituents at C8 can affect the glycosidic bond conformation (the orientation of the base relative to the sugar), which in turn can influence how the nucleoside analog interacts with its target enzyme. Direct C-H arylation at the C8 position has been developed as a method to synthesize 8-arylated adenosine (B11128) analogs, allowing for the introduction of a wide range of substituents at this site mdpi.com.

The following table provides examples of how purine ring substitutions can affect the biological activity of nucleoside analogs.

ModificationPosition(s)Effect on Biological Activity
2,6-disubstitutionC2 and C6Can confer antiviral activity mdpi.com
6-monosubstitutionC6May result in inactivity in certain analog series mdpi.com
ArylationC8Can modulate enzyme interaction through conformational changes mdpi.commdpi.com

This table summarizes the general effects of substitutions at different positions on the purine ring on the biological activity of nucleoside analogs.

Design Principles for Enhanced Selectivity and Potency in Nucleoside Analogs

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target enzyme to design inhibitors that bind with high affinity and selectivity nih.govnih.gov. By understanding the molecular interactions in the active site, modifications can be made to the nucleoside analog to optimize its fit and binding energy. Computational modeling and X-ray crystallography are essential tools in this process, providing insights into the binding modes of lead compounds and guiding further chemical modifications stonybrookmedicine.edu.

Enhancing selectivity often involves exploiting differences between viral and host enzymes. For example, viral polymerases may have a more promiscuous active site that can accommodate modified nucleosides that are rejected by the more stringent host polymerases nih.gov. Modifications to the sugar moiety, as discussed in section 6.2, are particularly important for achieving this selectivity.

Improving potency can be achieved through several strategies. One approach is to design prodrugs that are efficiently converted to the active triphosphate form within target cells nih.gov. Another is to increase the metabolic stability of the analog, for instance, by modifying it to be resistant to degradation by enzymes like adenosine deaminase nih.gov. The introduction of specific functional groups can also lead to more potent inhibition of the target enzyme. For instance, the development of covalent inhibitors that form a permanent bond with the target enzyme can lead to sustained inhibition nih.gov.

Key principles for designing improved nucleoside analogs are summarized below:

Target Selectivity: Exploit structural differences between viral/cancer and host enzymes.

Structure-Based Design: Utilize 3D structural information of the target to guide analog design.

Prodrug Strategies: Improve delivery and activation of the drug in target cells.

Metabolic Stability: Modify the nucleoside to resist enzymatic degradation.

Potency Enhancement: Optimize interactions with the target's active site to increase binding affinity.

By applying these principles, researchers can continue to develop novel 3'-deoxy-6-O-methylinosine analogs and other nucleoside derivatives with improved therapeutic profiles.

Integration into Nucleic Acid Metabolism and Post Transcriptional Modification Pathways

Involvement in Purine (B94841) De Novo Biosynthesis and Salvage Pathways

Purine nucleotides are fundamental to cellular life, serving as precursors for DNA and RNA synthesis, energy currency, and signaling molecules. nih.gov Cells utilize two primary pathways for their synthesis: the de novo pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.govwikipedia.org

The de novo synthesis of purines is an energy-intensive process that begins with ribose-5-phosphate and culminates in the formation of inosine (B1671953) monophosphate (IMP). pixorize.commicrobenotes.com IMP serves as a crucial branch point for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). microbenotes.comyoutube.com This pathway is tightly regulated by feedback inhibition from its end products, AMP and GMP, which control the initial and rate-limiting steps. microbenotes.comnih.gov

In contrast, the purine salvage pathway is a more energy-efficient route that recovers purine bases (adenine, guanine (B1146940), and hypoxanthine) and nucleosides from the breakdown of nucleic acids or from dietary sources. wikipedia.orgmicrobenotes.com Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT), catalyze the conversion of these bases back into their respective nucleotides. wikipedia.orgyoutube.com The salvage pathway is particularly vital in tissues with limited or absent de novo synthesis capabilities. microbenotes.comnih.gov

While direct evidence of 3'-deoxy-6-O-methylinosine's metabolism through these pathways is not extensively detailed in the available literature, its structural analogy to inosine suggests potential interactions. As a modified inosine analog, it could theoretically be recognized by enzymes of the purine salvage pathway, such as purine nucleoside phosphorylase or various kinases, leading to its phosphorylation and subsequent incorporation into cellular nucleotide pools. The presence of the 6-O-methyl group and the 3'-deoxy modification would likely influence the efficiency of these enzymatic reactions.

Table 1: Key Pathways in Purine Metabolism

PathwayDescriptionKey Precursors/IntermediatesSignificance
De Novo Synthesis Builds purine nucleotides from simple molecules like amino acids, CO2, and formate.Ribose-5-phosphate, PRPP, IMPEssential for providing a sufficient supply of purines for proliferating cells. nih.gov
Salvage Pathway Recycles purine bases and nucleosides from nucleic acid degradation.Hypoxanthine (B114508), Guanine, AdenineEnergy-efficient and critical for tissues unable to perform de novo synthesis. wikipedia.orgmicrobenotes.com

Influence on Cellular Ribonucleotide and Deoxyribonucleotide Pool Homeostasis

The maintenance of balanced pools of ribonucleotides (rNTPs) and deoxyribonucleotides (dNTPs) is crucial for normal cellular function, particularly for DNA replication and repair. nih.govnih.gov The enzyme ribonucleotide reductase (RNR) plays a central role in this process by catalyzing the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, the rate-limiting step in dNTP synthesis. nih.govresearchgate.net The activity of RNR is exquisitely regulated by allosteric mechanisms involving ATP and dNTPs to ensure a balanced supply of all four dNTPs. nih.gov

Imbalances in dNTP pools can have significant consequences, leading to increased mutation rates and genomic instability. nih.gov For instance, an excess of one dNTP can lead to the misincorporation of bases during DNA synthesis. nih.gov Cellular mechanisms, including both synthesis and degradation pathways, work in concert to tightly control the concentrations of these essential precursors. researchgate.net

Given that this compound is a deoxy-modified nucleoside, its introduction into a cell could potentially perturb the delicate balance of the deoxyribonucleotide pool. If phosphorylated to its triphosphate form, it could act as an analog of dGTP or dATP, potentially interfering with the allosteric regulation of RNR or acting as a competitive inhibitor for DNA polymerases. The 3'-deoxy modification would prevent chain elongation if incorporated into a growing DNA strand, a mechanism of action for several antiviral and anticancer nucleoside analogs.

Cross-Talk with Endogenous RNA Methylation and Processing Events

RNA molecules undergo a wide array of post-transcriptional modifications, with methylation being one of the most prevalent and functionally significant. nih.gov N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a critical role in regulating mRNA splicing, stability, translation, and localization. nih.gov This modification is dynamically regulated by a complex interplay of "writer" (methyltransferases like METTL3/METTL14), "eraser" (demethylases such as FTO and ALKBH5), and "reader" (m6A-binding proteins like the YTH domain family) proteins. nih.govnih.gov

These modifications are not isolated events but are part of a broader network of RNA processing that includes capping, splicing, and polyadenylation. The methylation status of an RNA molecule can influence its interaction with RNA-binding proteins and, consequently, its fate within the cell. nih.gov

The 6-O-methyl group of this compound is chemically distinct from the common N6-methyladenosine modification. However, its presence on a purine ring suggests the potential for interactions with the cellular machinery that recognizes and processes methylated RNAs. It is conceivable that this compound or its metabolites could influence the activity of RNA methyltransferases or demethylases, or compete with endogenous methylated nucleosides for binding to "reader" proteins. Such interactions could indirectly affect the processing and function of a wide range of cellular RNAs.

Interaction with Ribosomal RNA (rRNA) and Transfer RNA (tRNA) Function

Ribosomal RNA (rRNA) and transfer RNA (tRNA) are essential components of the protein synthesis machinery. britannica.comgenome.gov Both types of RNA are heavily modified post-transcriptionally, and these modifications are crucial for their proper structure and function. researchgate.netmdpi.com In rRNA, modifications are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site, where they contribute to the efficiency and fidelity of translation. researchgate.netnih.gov

tRNA molecules also contain a plethora of modified nucleosides, which are critical for maintaining the correct L-shaped tertiary structure, ensuring proper codon-anticodon interactions, and enabling accurate aminoacylation by aminoacyl-tRNA synthetases. nih.govproteopedia.org These modifications, particularly in the anticodon loop, can influence decoding fidelity and translational efficiency. nih.govmicrobenotes.com

The structural similarity of this compound to inosine, a naturally occurring modified nucleoside found in the anticodon of some tRNAs, suggests a potential for interference with tRNA function. microbenotes.com If incorporated into tRNA, this analog could disrupt the delicate structural and functional roles of natural modifications. Similarly, its potential incorporation into rRNA could affect ribosome assembly and the catalytic activity of the ribosome during protein synthesis. britannica.comstudy.com The precise nature and consequences of these potential interactions would depend on the specific location of incorporation and the cellular context.

Advanced Analytical and Detection Methodologies in Research

Spectroscopic Techniques for Investigating Molecular Interactions and Conformation (e.g., NMR, UV-Vis)

Spectroscopic methods are fundamental tools for probing the structural features and environmental interactions of nucleoside analogs like 3'-deoxy-6-O-methylinosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, 1H and 13C NMR would provide detailed information about its conformation. The absence of a hydroxyl group at the 3' position significantly influences the sugar pucker conformation, which can be determined by analyzing proton-proton coupling constants (J-values). The chemical shifts of the ribose protons, particularly H1', H2', and H2'', would confirm the deoxy modification at the 3' position. Furthermore, the presence and chemical shift of the methyl protons from the 6-O-methyl group would be readily identifiable in the 1H NMR spectrum. hmdb.canih.gov NMR can also be used to study its interaction with other molecules, such as proteins or nucleic acids, by monitoring chemical shift perturbations upon binding. nih.gov

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule and is sensitive to changes in the chromophore, the purine (B94841) ring system in this case. The λmax (wavelength of maximum absorbance) for this compound is expected to be influenced by the 6-O-methyl modification. This technique is useful for confirming the identity of the compound and for studying hybridization events. When an oligonucleotide containing this modification hybridizes with a complementary strand, a change in the UV absorbance (hyperchromicity or hypochromicity) can be observed, allowing for the thermodynamic analysis of duplex stability. researchgate.net

Table 8.1: Expected Spectroscopic Data for this compound
ParameterExpected Value/ObservationSignificance
¹H NMR
H8, H2 (Purine)Distinct signals in the aromatic regionConfirms purine ring integrity
H1' (Ribose)Doublet, position indicates anomeric configurationDefines sugar-base orientation
3'-H (Ribose)Absence of hydroxyl proton, characteristic shiftConfirms 3'-deoxy modification
6-OCH₃Singlet ~3.5-4.0 ppmConfirms 6-O-methyl group
¹³C NMR
C6 (Purine)Shift value indicates O-methylationConfirms modification at position 6
C3' (Ribose)Shift value confirms deoxy natureConfirms 3'-deoxy modification
UV-Vis
λmax~250-260 nm (at neutral pH)Characteristic of the modified inosine (B1671953) chromophore

Chromatographic Separation and Analysis in Complex Biological Matrices

Analyzing this compound within complex biological samples, such as cell lysates or urine, necessitates a robust separation technique to isolate it from a multitude of other components.

High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase (RP-HPLC) setup, is the method of choice for this purpose. umich.edusemanticscholar.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of analytes between the two phases. This compound, being more nonpolar than its parent nucleoside inosine due to the methyl group and the deoxyribose sugar, would be retained longer on a C18 column. semanticscholar.org This allows for its effective separation from more polar, unmodified nucleosides. The elution order in a typical gradient would be more polar compounds first, followed by the modified nucleoside. umich.edu Coupling HPLC with a UV detector allows for quantification by comparing the peak area to that of a known standard. umich.edu

Table 8.2: Typical RP-HPLC Parameters for Nucleoside Analysis
ParameterConditionPurpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase A Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.3)Polar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute more nonpolar compounds.
Gradient 0-30% B over 30 minutesGradually increases mobile phase non-polarity to elute compounds with varying hydrophobicities.
Flow Rate 1.0 mL/minStandard flow for analytical separation.
Detection UV at 254 nm or 260 nmAllows for detection and quantification of nucleosides.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and precise quantification of modified nucleosides. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing trace amounts of compounds like this compound in biological matrices. nih.govmdpi.com After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. For identification, high-resolution MS can determine the accurate mass of the parent ion, confirming its elemental composition. For quantification and enhanced specificity, tandem MS (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific parent ion (precursor ion) corresponding to the mass of protonated this compound is selected and fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the matrix. nih.govbiorxiv.org The primary fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified base (6-O-methylhypoxanthine). nih.gov

Table 8.3: Predicted LC-MS/MS Transitions for this compound
AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [BH₂]⁺Collision Energy (eV)
This compound267.11151.06 (6-O-methylhypoxanthine)Optimized experimentally

Note: The exact m/z values are calculated based on the chemical formula C₁₁H₁₄N₄O₄. Collision energy requires empirical optimization.

In Vitro Assays for Enzyme Activity and Binding Kinetics (e.g., ADAR assays, Ribozyme cleavage assays)

To understand the functional implications of incorporating this compound into RNA, various in vitro assays are employed to study its effects on enzyme activity and RNA function.

ADAR (Adenosine Deaminase Acting on RNA) Assays: ADARs are enzymes that convert adenosine (B11128) to inosine in double-stranded RNA. escholarship.org An in vitro ADAR assay could be used to determine if an RNA duplex containing this compound (at a position other than the target adenosine) affects the enzyme's editing efficiency. The modification could potentially alter the local RNA structure or interfere with enzyme binding, thereby modulating ADAR activity. nih.gov The extent of editing is typically measured by primer extension assays or sequencing. researchgate.net

Ribozyme Cleavage Assays: Ribozymes are RNA molecules that can catalyze specific biochemical reactions, including RNA cleavage. mdpi.com Incorporating this compound into a ribozyme or its substrate could have significant effects on catalytic activity. The 3'-deoxy modification, if placed at the cleavage site, would likely inhibit the reaction, as the 2'-OH group is often the nucleophile in the cleavage chemistry. nih.govnih.gov If placed elsewhere, it could disrupt the intricate three-dimensional folding required for ribozyme function. Cleavage activity is typically assessed by separating the cleavage products on a denaturing polyacrylamide gel. mdpi.com

Table 8.4: Overview of In Vitro Assays
Assay TypePrinciplePotential Application for this compound
ADAR Assay Measures the enzymatic conversion of adenosine to inosine in a dsRNA substrate.Investigate if the modification alters dsRNA structure and affects ADAR binding or catalytic activity.
Ribozyme Cleavage Assay Measures the rate of self-cleavage or substrate cleavage by a catalytic RNA molecule.Determine the impact of the modification on ribozyme folding, stability, and catalytic mechanism.

Hybridization-Based Assays for RNA Target Detection

Hybridization-based assays are used to detect specific RNA sequences. The inclusion of modified nucleosides like this compound in probes can alter their hybridization properties.

Capture Hybridization Analysis of RNA Targets (CHART): This technique uses biotinylated oligonucleotides to capture a specific RNA of interest along with its interacting proteins and DNA from cross-linked cell extracts. upenn.eduresearchgate.net The design of the capture oligonucleotides is critical. Incorporating this compound could influence the thermal stability (melting temperature, Tm) of the probe-target hybrid. The 6-O-methyl group might affect base pairing interactions, while the 3'-deoxy modification could alter the sugar-phosphate backbone conformation, potentially impacting hybridization affinity and specificity. nih.gov These effects would need to be carefully characterized to optimize the design of probes for techniques like CHART or Northern blotting. The enhanced nuclease resistance conferred by such modifications could also be advantageous, preventing probe degradation during the assay. nih.gov

Table 8.5: Impact of Modifications on Hybridization Probes
Modification in ProbeExpected Effect on HybridizationRationale
6-O-methylinosine May alter base-pairing stability (potentially destabilizing I-C pairs).The methyl group can create steric hindrance in the major groove of the duplex.
3'-deoxynucleoside Can alter backbone conformation and increase nuclease resistance. May slightly change duplex stability.The change in sugar pucker affects the overall helical geometry of the RNA-probe duplex.

Applications As a Biochemical Research Tool and Probe

Use in Investigating Enzyme Mechanisms and Substrate Specificity

The structural modifications of 3'-deoxy-6-O-methylinosine make it an invaluable probe for elucidating the mechanisms and substrate specificity of various enzymes, particularly polymerases. The defining feature is the replacement of the 3'-hydroxyl group with a hydrogen atom. In nucleic acid synthesis, polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate of an incoming nucleotide to the 3'-hydroxyl group of the growing chain. The absence of this 3'-hydroxyl group in this compound means that once it is incorporated, the elongation of the nucleic acid chain is terminated.

This chain-terminating property is instrumental in studying enzyme kinetics and substrate recognition. For example, by incorporating this modified nucleoside into a template, researchers can stall a polymerase at a specific position, allowing for the detailed study of the enzyme-substrate complex.

A prominent application of a related 3'-deoxy analog is in the creation of Anti-Reverse Cap Analogs (ARCAs). nih.govgoogle.com During the in vitro transcription of mRNA, RNA polymerases can incorrectly incorporate the standard m⁷GpppG cap analog in a reverse orientation, leading to non-functional mRNA. google.com By using a cap analog where the 7-methylguanosine (B147621) is replaced with a 3'-deoxy-7-methylguanosine, initiation from the modified nucleotide is prevented. nih.govnih.gov This demonstrates how the 3'-deoxy modification can be used to probe and control the substrate specificity of enzymes like SP6 RNA polymerase, ensuring that transcription initiation only occurs from the correct nucleotide and orientation. nih.govgoogle.com This principle allows for the investigation of how enzymes recognize the 3'-OH group, a critical step for catalysis.

The 6-O-methyl modification on the inosine (B1671953) base can also be used to investigate substrate specificity. Many enzymes that interact with nucleic acids, such as DNA and RNA methyltransferases or repair enzymes like O⁶-alkylguanine-DNA alkyltransferase, recognize specific functional groups on the nucleobases. nih.gov The presence of the methyl group at the O⁶ position alters the hydrogen-bonding potential compared to an unmodified inosine or guanosine (B1672433), allowing researchers to probe the active site of enzymes and determine which residues are critical for substrate binding and catalysis. nih.govnih.gov

Probes for Nucleic Acid Structure and Dynamics

Modified nucleosides are powerful tools for probing the structure and dynamics of DNA and RNA. The incorporation of this compound can provide insights into nucleic acid conformation and stability.

The 6-O-methyl modification on the inosine base alters its base-pairing properties. While inosine can form wobble base pairs with adenosine (B11128), cytosine, and uridine, the O-methylation prevents the formation of the hydrogen bond where inosine acts as a donor, thus changing pairing stability and specificity. This allows researchers to investigate the importance of specific hydrogen bonds for maintaining secondary structures like hairpins, duplexes, or more complex tertiary folds. nih.gov Studies on other methylated nucleosides, such as N⁶-methyladenosine (m⁶A), have shown that such modifications can significantly alter RNA secondary structure, which in turn affects protein binding and biological function. semanticscholar.orgresearchgate.net The 6-O-methyl group in this compound can similarly be used to explore how local changes in hydrogen bonding potential influence global RNA and DNA architecture.

Furthermore, the 3'-deoxy feature acts as a definitive chain terminator, a property famously exploited in Sanger sequencing with dideoxynucleotides. When incorporated into an oligonucleotide, this compound can be used in footprinting or structural mapping experiments to generate a population of molecules truncated at a specific site, aiding in the determination of nucleic acid structure.

Building Blocks for Modified Oligonucleotides in Research

This compound is a valuable building block for the chemical synthesis of modified oligonucleotides used in a wide array of research applications. nih.gov The process typically involves converting the nucleoside into a phosphoramidite (B1245037) derivative, which can then be incorporated at any desired position within a DNA or RNA sequence during automated solid-phase synthesis. nih.govnih.gov

The inclusion of this modified nucleoside can bestow specific properties upon the resulting oligonucleotide. A primary advantage of the 3'-deoxy modification is the creation of oligonucleotides that are resistant to degradation by 3'→5' exonucleases, which are common in cellular environments. This enhanced stability is crucial for applications involving antisense oligonucleotides, siRNAs, and aptamers, where longevity of the molecule is required for therapeutic or diagnostic efficacy.

Moreover, oligonucleotides containing a 3'-deoxy terminus are effective chain terminators, making them useful as PCR blockers. atdbio.com In techniques like quantitative PCR (qPCR), probes must not be extended by the polymerase; incorporating a 3'-deoxy nucleoside at the terminus ensures that the probe can bind to its target without being used as a primer for amplification. atdbio.com The use of deoxyinosine, a related compound, as a "universal" base in primers and probes to recognize degenerate sequences is a well-established technique. genelink.com The modified this compound can be used similarly, with the 6-O-methyl group offering different pairing thermodynamics that can be optimized for specific hybridization conditions. genelink.com

Applications in mRNA Research and Design (e.g., Anti-Reverse Cap Analogs)

One of the most significant applications for 3'-deoxy nucleosides is in the design and synthesis of messenger RNA (mRNA) for vaccines and therapeutics. nih.gov The efficiency of mRNA translation is heavily dependent on the presence of a 5' cap structure, typically a 7-methylguanosine (m⁷G) linked to the first nucleotide via a 5'-5' triphosphate bridge. nih.gov

During in vitro transcription, synthetic cap analogs like m⁷GpppG are used. However, because both guanosine moieties in this analog possess a 3'-OH group, RNA polymerase can initiate transcription from either one. google.com This results in a significant portion (up to 50%) of the synthesized mRNA having the cap incorporated in a reverse orientation (Gpppm⁷G). google.comnih.gov These reverse-capped mRNAs are not efficiently recognized by the translation initiation factor eIF4E and are therefore translationally inactive. nih.gov

To overcome this, "anti-reverse" cap analogs (ARCAs) were developed. nih.govnih.gov In ARCA, the m⁷G moiety is modified at the 3' position, most commonly by replacing the 3'-hydroxyl with a hydrogen (3'-deoxy) or a 3'-O-methyl group. nih.govscribd.com This modification prevents the RNA polymerase from initiating transcription from the m⁷G end of the dinucleotide, ensuring that nearly 100% of the caps (B75204) are incorporated in the correct orientation. nih.govnih.gov The result is a more homogeneous population of mRNA molecules with significantly higher translational efficiency. nih.govgoogle.com While the most common ARCA utilizes 3'-deoxy-7-methylguanosine, the same principle applies to other 3'-deoxynucleosides.

mRNA Cap Type Orientation of Incorporation Relative Translational Efficiency Reference
Standard Cap (m⁷GpppG)Correct & Reverse (~1:1 ratio)Baseline (100%) nih.gov
Anti-Reverse Cap Analog (ARCA)Correct Only230% - 260% nih.gov
Uncapped (pppG)N/AVery Low scribd.com

This table summarizes the typical improvement in translational efficiency observed when using ARCA-capped mRNA compared to conventionally capped mRNA in a rabbit reticulocyte lysate system. nih.gov

The enhanced performance of ARCA-capped mRNA has made this technology a cornerstone of modern mRNA vaccine and therapy development, including its use in influenza vaccine research and other therapeutic applications. trilinkbiotech.comnih.gov

Tools for Studying Protein-RNA and Protein-DNA Interactions

Oligonucleotides containing this compound can be powerful tools for investigating the intricacies of protein-nucleic acid interactions. nih.govresearchgate.net The specific modifications on the sugar and the base allow researchers to probe the recognition mechanisms of DNA- and RNA-binding proteins.

The 6-O-methyl group alters the pattern of hydrogen bond donors and acceptors in the major groove of a DNA duplex or within the structure of an RNA molecule. researchgate.net Proteins often recognize their target sequences through a combination of shape readout and specific hydrogen bonds with the nucleobases. By synthesizing an oligonucleotide with 6-O-methylinosine at a putative binding site, researchers can determine if a specific hydrogen bond involving the O⁶ position of guanine (B1146940) (or inosine) is critical for protein recognition. If protein binding is abolished or reduced, it indicates a crucial interaction at that position.

The 3'-deoxy modification can be used to "trap" protein-DNA or protein-RNA complexes. For enzymes like polymerases that require a 3'-OH for their catalytic activity, an oligonucleotide with a 3'-deoxy terminus can act as a suicide substrate. The enzyme can bind to the nucleic acid, but it cannot perform the chain extension reaction, allowing researchers to stabilize and study the pre-catalytic complex. Crosslinking experiments can also be employed, where a reactive group is attached to the modified oligonucleotide to covalently link the nucleic acid to its binding protein, facilitating the identification of interacting partners. nih.gov

Furthermore, the presence of modified nucleosides like N⁶-methyladenosine has been shown to directly regulate the binding of specific proteins, known as "readers". semanticscholar.orgnih.govnih.gov In a similar fashion, 6-O-methylinosine could be used to identify and characterize proteins that specifically recognize or are repelled by this modification, thereby uncovering new layers of gene regulation.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Pathways

Future research will likely concentrate on identifying and validating novel biological targets for 3'-deoxy-6-O-methylinosine and its derivatives. While many nucleoside analogs are known to target viral polymerases or enzymes involved in nucleotide metabolism, the specific cellular interactome of this compound is not fully characterized. nih.govnih.gov A deeper understanding of its mechanism of action will involve exploring its effects on a broader range of cellular processes.

Potential areas of investigation include:

Viral and Host Kinases: A primary mechanism for the activation of nucleoside analogs is phosphorylation by viral or host cell kinases. nih.gov Future studies could investigate which specific kinases recognize this compound as a substrate, which would be a critical step in understanding its metabolic activation and tissue-specific activity.

Methyltransferases: Given the 6-O-methyl modification, it is plausible that this compound could interfere with cellular processes involving methyltransferases, which are crucial for viral RNA capping and other cellular functions. nih.gov

Purine (B94841) Metabolism Enzymes: As an inosine (B1671953) analog, it may interact with various enzymes in the purine biosynthesis and salvage pathways, potentially leading to the depletion of natural nucleotides necessary for viral replication. nih.gov

DNA and RNA Repair Enzymes: Some nucleoside analogs are recognized by enzymes involved in nucleic acid repair. For instance, a novel deoxyinosine 3' endonuclease has been identified in E. coli that recognizes deoxyinosine in DNA. nih.gov Investigating whether this compound or its metabolites are recognized by such enzymes could reveal new mechanisms of action or potential toxicities.

Identifying these targets will be crucial for optimizing the therapeutic window of this compound and for discovering new therapeutic indications.

Development of Advanced Synthetic Strategies for Complex and Multifunctional Analogs

The chemical synthesis of nucleoside analogs is a cornerstone of their development. While foundational synthetic routes exist, the future will see the development of more advanced and efficient strategies to create complex and multifunctional analogs of this compound. researchgate.netbeilstein-journals.org These strategies will aim to improve stereoselectivity, yield, and the diversity of accessible derivatives. beilstein-journals.org

Key areas for synthetic innovation include:

Enzymatic and Chemoenzymatic Synthesis: The use of enzymes in synthesis offers high selectivity and milder reaction conditions. nih.gov Future approaches may involve using engineered nucleoside phosphorylases or other enzymes for more efficient glycosylation and modification steps. beilstein-journals.org

Post-synthesis Modification: Developing methods for the late-stage functionalization of the nucleoside scaffold would allow for the rapid generation of a library of analogs with diverse properties. A post-DNA synthesis strategy has been successfully used to create a variety of oligodeoxyribonucleotides containing O6-alkylguanines. nih.gov

Sustainable Chemistry: A growing emphasis is on developing greener synthetic protocols that use less hazardous reagents and solvents, such as the use of environmentally friendly reagents for radical deoxygenation in the synthesis of 2',3'-dideoxynucleosides. nih.gov

Combinatorial Synthesis: The development of combinatorial approaches could accelerate the discovery of new analogs with improved activity by allowing for the rapid synthesis and screening of large numbers of compounds.

These advanced synthetic methods will be instrumental in creating novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Integration with Systems Biology Approaches (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of the cellular effects of this compound, future research will increasingly integrate systems biology approaches. nih.gov Techniques like proteomics and metabolomics can provide a global snapshot of the changes in protein and metabolite levels within a cell upon treatment with the compound. nih.gov This can help to identify not only the primary target but also off-target effects and downstream consequences of target engagement.

Potential applications of systems biology include:

Proteomics: Quantitative mass spectrometry-based proteomics can be used to identify proteins that bind to this compound or its metabolites. This approach has been used to identify reader proteins for modified DNA bases like O6-methyl-2'-deoxyguanosine. nih.gov It can also reveal changes in the expression of host or viral proteins, providing clues about the compound's mechanism of action.

Metabolomics: Untargeted metabolomics can identify widespread changes in cellular metabolism, revealing which pathways are perturbed by the compound. jci.org This can help to uncover mechanisms of action related to the disruption of nucleotide pools or other metabolic pathways. nih.gov For example, metabolomic studies have identified altered nucleotide metabolism in early-stage adenocarcinoma. researchgate.net

Transcriptomics: Analyzing changes in gene expression at the RNA level can further elucidate the cellular response to the compound and help in identifying pathways that are up- or downregulated.

By integrating these "omics" datasets, researchers can build comprehensive models of the drug's action, leading to a more rational approach to drug development and the identification of potential biomarkers for efficacy or toxicity.

Design of Next-Generation Modified Nucleoside Tools for Precision Research

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into sophisticated molecular tools for basic research. frontiersin.orgnih.gov By incorporating specific functional groups, these modified nucleosides can be used as chemical probes to study complex biological processes with high precision. nih.gov

Future developments in this area may include:

Fluorescent Probes: Attaching fluorescent dyes to this compound could allow for the visualization of its uptake, subcellular localization, and incorporation into nucleic acids in real-time.

Photo-crosslinking Analogs: Incorporating photo-activatable groups would enable the covalent trapping of the nucleoside analog with its interacting proteins or nucleic acids, facilitating the identification of its direct binding partners. nih.gov

Affinity Probes: The addition of biotin (B1667282) or other affinity tags would allow for the enrichment and subsequent identification of binding partners from complex cellular lysates.

Probes for Sequencing Technologies: The development of analogs that can be specifically detected by next-generation sequencing technologies could provide new ways to study DNA replication, transcription, and repair. biorxiv.orgresearchgate.net

These precision tools will be invaluable for dissecting the intricate molecular mechanisms governing the activity of this compound and for studying the broader biological systems in which it functions.

Theoretical and Computational Studies of Molecular Interactions and Conformational Dynamics

Computational and theoretical studies are becoming increasingly powerful in drug discovery and molecular biology. nih.gov In the context of this compound, these approaches can provide detailed insights into its molecular interactions and conformational dynamics that are often difficult to obtain through experimental methods alone.

Future computational research could focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of potential target enzymes (e.g., polymerases, kinases) can help to predict binding affinities and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, revealing key conformational changes and the role of solvent molecules in the binding process. mdpi.com

Quantum Mechanical (QM) Calculations: QM methods can be used to study the electronic properties of the molecule, such as its tautomeric forms and reactivity, which can be crucial for understanding its mechanism of action. researchgate.net

Structure-Activity Relationship (SAR) Modeling: By combining experimental data with computational models, it is possible to build predictive models that can guide the synthesis of new analogs with improved properties.

These in silico approaches will not only accelerate the process of drug design and optimization but will also provide a deeper fundamental understanding of the molecular basis for the biological activity of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.